Alvelestat
Overview
Description
Avelestat is a novel, oral small molecule designed to inhibit neutrophil elastase, a key enzyme involved in the destruction of lung tissue. It has been investigated for its potential in treating conditions such as alpha-1 antitrypsin deficiency-associated lung disease and bronchiolitis obliterans syndrome .
Mechanism of Action
Target of Action
Alvelestat, also known as AZD9668, is primarily designed to inhibit neutrophil elastase (NE) . NE is a key enzyme involved in the destruction of lung tissue . It is released by the body during inflammation and plays a significant role in conditions such as Alpha-1 Antitrypsin Deficiency (AATD) .
Mode of Action
This compound acts by inhibiting the neutrophil elastase enzyme . This inhibition helps to protect the lungs from damage, particularly in individuals with AATD . By slowing the activity of NE, this compound can potentially slow the progressive lung damage associated with this condition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response in the lungs. In AATD, there is a deficiency of alpha-1 antitrypsin, a protein that protects the lungs against environmental damage and against attack by NE . Without this protein, or with defective proteins, inflammation can lead to acute and long-term effects, including irreversible destruction of the lungs’ supportive elastic tissues . This compound’s inhibition of NE can help to mitigate these effects .
Pharmacokinetics
It is known that this compound is administered orally . The dosage can be escalated over time, starting at 60mg twice daily and potentially increasing to 240mg twice daily .
Result of Action
The primary molecular effect of this compound is the inhibition of NE activity . This results in a reduction of plasma desmosine levels over time, an indicator of elastin breakdown . On a cellular level, this can lead to a decrease in inflammation and a slowing of lung tissue destruction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation in the lungs can increase the release of NE, potentially enhancing the need for and effectiveness of this compound . Additionally, the progression of conditions like AATD can be influenced by factors such as smoking and exposure to other lung irritants . Therefore, the action of this compound may be more significant in environments with these risk factors present.
Biochemical Analysis
Biochemical Properties
Alvelestat functions as a selective inhibitor of neutrophil elastase, an enzyme involved in the breakdown of elastin and other extracellular matrix components. Neutrophil elastase is released by activated neutrophils during inflammation and contributes to tissue damage in various inflammatory diseases. This compound binds to the active site of neutrophil elastase, preventing it from degrading elastin and other substrates. This inhibition helps to protect lung tissue from excessive damage caused by chronic inflammation .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in the context of inflammatory lung diseases. By inhibiting neutrophil elastase, this compound reduces the degradation of elastin and other extracellular matrix proteins, thereby preserving the structural integrity of lung tissue. This inhibition also leads to a decrease in the release of pro-inflammatory cytokines and chemokines, which are involved in the recruitment and activation of additional immune cells. Consequently, this compound helps to mitigate the inflammatory response and reduce tissue damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of neutrophil elastase, thereby inhibiting its enzymatic activity. This binding prevents neutrophil elastase from cleaving its substrates, such as elastin, collagen, and other extracellular matrix proteins. By inhibiting neutrophil elastase, this compound reduces the degradation of these structural proteins, which helps to maintain the integrity of lung tissue. Additionally, the inhibition of neutrophil elastase by this compound leads to a decrease in the release of pro-inflammatory mediators, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound can achieve a progressive reduction in plasma desmosine levels, a biomarker of elastin degradation, over an 8-week period. This reduction indicates a sustained inhibition of neutrophil elastase activity. Furthermore, this compound has demonstrated stability and efficacy over extended treatment periods, with patients showing improved or stable lung function over several months of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied at different dosages. This compound has been administered orally at doses ranging from 60 mg to 240 mg twice daily. The studies have shown that this compound is well-tolerated at these doses, with no significant adverse effects observed. Higher doses of this compound have been associated with greater inhibition of neutrophil elastase activity and more pronounced reductions in biomarkers of elastin degradation. No toxic or adverse effects have been reported at these higher doses .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by various cytochrome P450 enzymes. The metabolites of this compound are then excreted primarily through the urine. The metabolic pathways of this compound involve oxidation, reduction, and conjugation reactions, which help to convert the parent compound into more water-soluble forms for excretion. The inhibition of neutrophil elastase by this compound does not appear to significantly affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is absorbed into the bloodstream following oral administration and is distributed throughout the body. It is transported across cell membranes by passive diffusion and is not known to interact with specific transporters or binding proteins. Once inside the cells, this compound is distributed to various tissues, including the lungs, where it exerts its inhibitory effects on neutrophil elastase. The distribution of this compound within tissues is influenced by its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with neutrophil elastase. This compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it inhibits neutrophil elastase and prevents the degradation of extracellular matrix proteins .
Preparation Methods
The synthetic routes and reaction conditions for Avelestat involve several stepsThe industrial production methods are designed to ensure high purity and yield, often involving advanced techniques like isotopic dilution liquid chromatography-tandem mass spectrometry .
Chemical Reactions Analysis
Avelestat undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions are derivatives of Avelestat with modified functional groups .
Scientific Research Applications
Avelestat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential treatment for conditions like alpha-1 antitrypsin deficiency-associated lung disease and bronchiolitis obliterans syndrome.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
Comparison with Similar Compounds
Avelestat is unique compared to other similar compounds due to its specific inhibition of neutrophil elastase. Similar compounds include:
Sivelestat: Another neutrophil elastase inhibitor, but with different pharmacokinetic properties.
Elafin: A naturally occurring inhibitor of neutrophil elastase, used in research for its anti-inflammatory properties.
AZD9668: A compound with a similar structure to Avelestat, but with distinct pharmacological effects
Avelestat stands out due to its oral bioavailability and specific targeting of neutrophil elastase, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZWEGMKJBHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233875 | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848141-11-7 | |
Record name | Alvelestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alvelestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11863 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alvelestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: How does Alvelestat interact with its target and what are its downstream effects?
A1: this compound acts as a selective inhibitor of neutrophil elastase (NE) [, , , , , , , , ]. NE is an enzyme released by neutrophils that plays a crucial role in inflammation and tissue remodeling. By inhibiting NE, this compound aims to reduce inflammation and prevent tissue damage [, , ]. This mechanism is particularly relevant in conditions like Bronchiolitis Obliterans Syndrome (BOS) [, ], Alpha-1 Antitrypsin Deficiency (AATD) [, , , , , , ], and acute lung injury/acute respiratory distress syndrome (ALI/ARDS) [], where excessive NE activity contributes to disease progression.
Q2: Can you elaborate on the role of this compound in treating BOS and the scientific evidence supporting its potential?
A2: BOS following hematopoietic cell transplantation often involves airway neutrophilia [, ]. This influx of neutrophils leads to increased NE activity, which is believed to contribute to inflammation and lung tissue damage, ultimately worsening BOS. this compound, by inhibiting NE, aims to interrupt this damaging cycle. A Phase 1 study at the National Cancer Institute (NCT02669251) investigated this compound in BOS patients [, ]. The study demonstrated that this compound was well-tolerated and showed signs of stabilizing the disease in some patients [, ]. This research suggests that further exploration of this compound as a potential treatment for BOS, particularly at earlier disease stages and with longer treatment durations, is warranted.
Q3: How does this compound impact islet transplantation and what research supports its use in this context?
A3: During pancreas procurement, preservation, and islet isolation for transplantation, cellular and non-cellular components are damaged, leading to the activation of neutrophils []. This process can significantly impair islet survival and graft function. A study investigating the effects of this compound on porcine islet isolation and transplantation found that preserving pancreases with this compound significantly improved islet yield and function post-transplantation in a diabetic mouse model []. These findings suggest that this compound could be a promising strategy for enhancing islet transplantation outcomes.
Q4: What is the role of neutrophil extracellular traps (NETs) in acute lung injury, and how does this compound target this process?
A4: NETs, released by neutrophils, are involved in the pathogenesis of acid aspiration-induced ALI/ARDS []. They contribute to tissue damage and systemic inflammation, exacerbating lung injury. Research shows that this compound, through its NE inhibitory activity, significantly attenuates the severity of ARDS in a mouse model of acid aspiration []. These findings suggest that targeting NETs through this compound could be a potential therapeutic strategy for managing ALI/ARDS.
Q5: What is known about the structure of this compound?
A5: While the provided abstracts do not detail this compound's specific molecular formula, weight, or spectroscopic data, they consistently identify it as a selective inhibitor of NE [, , , , , , , , ]. It's worth noting that detailed structural information is often proprietary and may not be fully disclosed in research abstracts.
Q6: Have there been any studies examining the relationship between this compound's structure and its activity?
A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound. SAR studies are crucial for understanding how modifications to a compound's structure affect its activity, potency, and selectivity, ultimately guiding drug development and optimization.
Q7: What are the known biomarkers used in conjunction with this compound treatment, and how do they assist in monitoring its efficacy?
A7: Studies exploring this compound's efficacy have utilized various biomarkers to assess treatment response and disease progression. In the context of BOS, researchers focused on markers of NE activity and inflammation in blood and sputum samples []. Additionally, lung function tests, including FEV1 measurements, were employed to monitor disease stability and potential improvement [].
In AATD studies, desmosine, a marker of elastin breakdown, served as a key biomarker [, , ]. Reductions in desmosine levels following this compound treatment were investigated for their correlation with clinical outcomes, such as changes in quality of life measured by the St. George's Respiratory Questionnaire (SGRQ) [, , ]. These studies highlighted the potential of desmosine as a valuable biomarker for assessing this compound's efficacy in AATD.
Q8: What is the current understanding of this compound's pharmacokinetic properties?
A8: While the abstracts offer limited details on this compound's comprehensive pharmacokinetic profile, a Phase 1 study indicated that this compound exhibited linear dose-dependent pharmacokinetics []. This suggests that drug exposure increases proportionally with dose, a desirable characteristic for predictable drug behavior in the body.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.